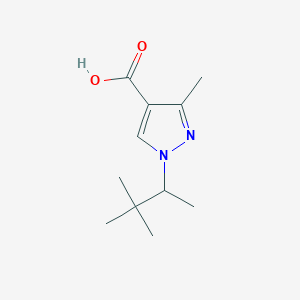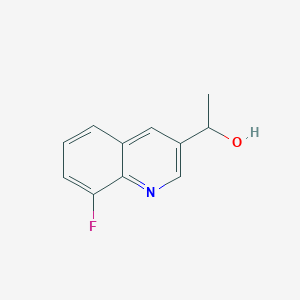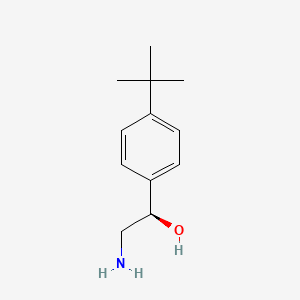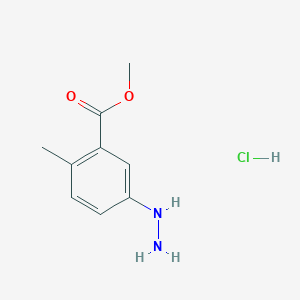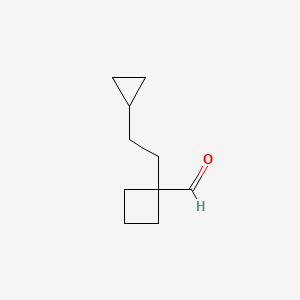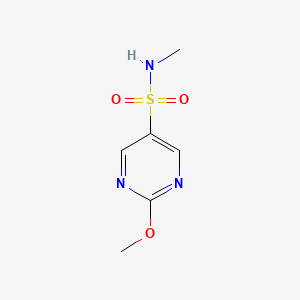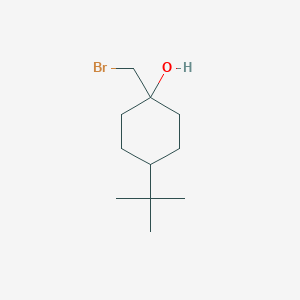
1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring, which also bears a tert-butyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol typically involves the bromination of 4-tert-butylcyclohexanol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexane derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding 4-tert-butylcyclohexanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted cyclohexane derivatives (from nucleophilic substitution).
- Ketones or carboxylic acids (from oxidation).
- 4-tert-butylcyclohexanol (from reduction).
Scientific Research Applications
1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent .
Comparison with Similar Compounds
1-(Chloromethyl)-4-tert-butylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
4-tert-Butylcyclohexanol: Lacks the bromomethyl group.
1-(Bromomethyl)cyclohexane: Lacks the tert-butyl and hydroxyl groups.
Uniqueness: 1-(Bromomethyl)-4-tert-butylcyclohexan-1-ol is unique due to the presence of both a bromomethyl group and a tert-butyl group on the cyclohexane ring, along with a hydroxyl group. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-(bromomethyl)-4-tert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C11H21BrO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8H2,1-3H3 |
InChI Key |
SPJDFKPNLSYINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


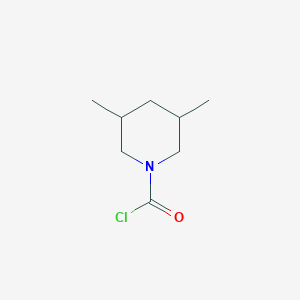
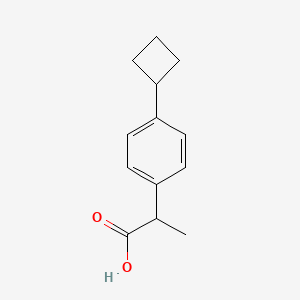
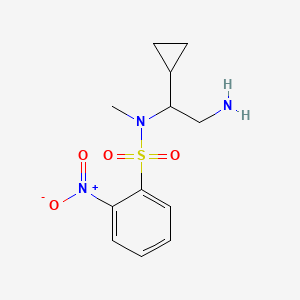

![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B13303932.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine](/img/structure/B13303940.png)
amine](/img/structure/B13303950.png)
